molecular formula C9H23NO2SSi B14417224 Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1) CAS No. 81633-86-5

Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)

Cat. No.: B14417224
CAS No.: 81633-86-5
M. Wt: 237.44 g/mol
InChI Key: PLWKAHMEGGMKIY-UHFFFAOYSA-N
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Description

Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1) is a chemical compound that features a unique combination of functional groups, including an acetic acid moiety, a trimethylsilyl group, and an ethan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine can be achieved through several methods. One common approach involves the reaction of ethyl bromoacetate with zinc, followed by the reaction with chlorotrimethylsilane and subsequent reduction of the resultant ethyl trimethylsilylacetate with lithium aluminum hydride or borane-tetrahydrofuran . Another method includes the hydroboration/oxidation or oxymercuration/demercuration of vinyltrimethylsilane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and minimize by-products is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethan-1-amine group can interact with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

81633-86-5

Molecular Formula

C9H23NO2SSi

Molecular Weight

237.44 g/mol

IUPAC Name

acetic acid;2-(2-trimethylsilylethylsulfanyl)ethanamine

InChI

InChI=1S/C7H19NSSi.C2H4O2/c1-10(2,3)7-6-9-5-4-8;1-2(3)4/h4-8H2,1-3H3;1H3,(H,3,4)

InChI Key

PLWKAHMEGGMKIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(C)CCSCCN

Origin of Product

United States

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